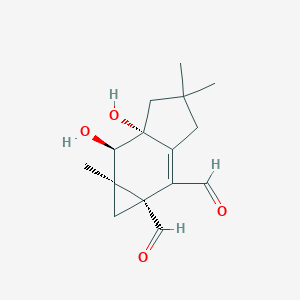

9alpha-Hydroxymerulidial

Description

Structure

3D Structure

Propriétés

Numéro CAS |

114924-37-7 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |

InChI |

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1 |

Clé InChI |

YOHHEVRXKIVTMR-UQOMUDLDSA-N |

SMILES |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

SMILES isomérique |

C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O |

SMILES canonique |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

Origine du produit |

United States |

Elucidation of Natural Occurrence and Advanced Isolation Methodologies for 9alpha Hydroxymerulidial

Identification of Fungal Bioproducers of 9alpha-Hydroxymerulidial

The production of this compound is intrinsically linked to specific fungal species. Understanding these fungal sources is the foundational step in harnessing this compound for further research and potential applications.

Primary Fungal Species and Strains Associated with this compound Production

The primary fungal producer of this compound is the white-rot fungus Merulius tremellosus, also known by its synonym Phlebia tremellosa. This basidiomycete is a rich source of a variety of sesquiterpenoids with unique chemical structures. Research has demonstrated that cultures of Phlebia tremellosa yield not only this compound but also other related sesquiterpenes, highlighting the biosynthetic capacity of this fungus.

Table 1: Fungal Source of this compound

| Fungal Species | Synonym | Classification | Key Sesquiterpenoids Produced |

| Merulius tremellosus | Phlebia tremellosa | Basidiomycete | This compound, Merulane Sesquiterpenes |

Mycological Cultivation and Fermentation Optimization Strategies for Enhanced this compound Biosynthesis

To maximize the yield of this compound, the cultivation and fermentation conditions of Merulius tremellosus must be meticulously optimized. Submerged fermentation is a common technique for cultivating fungi for secondary metabolite production due to the ease of process control and scalability. Several factors have been identified as critical for enhancing the biosynthesis of sesquiterpenoids in basidiomycetes, which can be applied to the production of this compound.

Key Fermentation Parameters for Optimization:

Carbon Source: The type and concentration of the carbon source are crucial. While glucose is a commonly used carbon source, the use of alternative sugars or complex carbohydrates can significantly influence secondary metabolite production.

Nitrogen Source: The nitrogen source, such as yeast extract, peptone, or ammonium (B1175870) salts, and the carbon-to-nitrogen ratio are critical variables. Studies on other basidiomycetes have shown that limiting nitrogen can sometimes trigger the production of secondary metabolites.

pH: The initial pH of the culture medium and its control throughout the fermentation process can impact fungal growth and enzyme activity related to sesquiterpenoid biosynthesis.

Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production. This parameter needs to be empirically determined for the specific strain of Merulius tremellosus being used.

Agitation and Aeration: In submerged cultures, agitation and aeration rates are critical for ensuring proper mixing and oxygen supply, which are essential for fungal metabolism and the production of secondary metabolites.

Elicitors: The addition of elicitors, which can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, salts), can induce stress responses in the fungus, leading to an upregulation of secondary metabolite biosynthesis.

Table 2: General Strategies for Enhancing Sesquiterpenoid Production in Basidiomycetes

| Parameter | Strategy | Rationale |

| Nutrient Medium | Varying carbon and nitrogen sources and ratios | Optimize precursor availability for the sesquiterpenoid biosynthesis pathway. |

| pH | Maintaining optimal pH range (e.g., 5.0-6.5) | Ensure optimal activity of biosynthetic enzymes. |

| Temperature | Cultivating at the optimal temperature for the specific strain | Maximize fungal growth and metabolic activity. |

| Agitation | Optimizing shaker speed or impeller speed in a bioreactor | Improve mass transfer of nutrients and oxygen. |

| Elicitation | Introducing biotic or abiotic stressors | Trigger defense mechanisms that can lead to increased secondary metabolite production. |

Advanced Strategies for Isolation and Purification of this compound from Complex Biological Matrices

The isolation of pure this compound from the crude fungal extract is a multi-step process that requires a combination of advanced separation techniques. The complexity of the biological matrix, which contains a multitude of other primary and secondary metabolites, necessitates a systematic and high-resolution approach.

Biologically Guided Fractionation Techniques for Active Metabolites

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from natural product extracts. This approach involves a stepwise separation of the crude extract into fractions, with each fraction being tested for a specific biological activity (e.g., cytotoxicity, antimicrobial activity). The active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for bioassay-guided fractionation of a Merulius tremellosus extract to isolate this compound, assuming it possesses a desirable biological activity, would be as follows:

Crude Extract Preparation: The fungal biomass or culture broth is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297), methanol) to obtain a crude extract.

Initial Fractionation: The crude extract is subjected to an initial separation step, such as liquid-liquid partitioning or column chromatography with a non-polar stationary phase (e.g., silica (B1680970) gel), to yield several fractions of decreasing polarity.

Bioassay of Fractions: Each fraction is tested for the targeted biological activity.

Iterative Purification of Active Fractions: The fraction exhibiting the highest activity is selected for further chromatographic separation. This process is repeated with increasingly higher resolution techniques until a pure compound is obtained.

High-Resolution Chromatographic Purification Protocols for this compound

High-performance liquid chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like many sesquiterpenoids.

A typical high-resolution chromatographic protocol for the purification of this compound would involve:

Semi-Preparative RP-HPLC: Active fractions from the initial fractionation steps are subjected to semi-preparative RP-HPLC. A C18 column is commonly used as the stationary phase due to its versatility in separating a wide range of compounds.

Mobile Phase Gradient: A gradient elution with a binary solvent system, typically water and acetonitrile (B52724) or methanol, is employed. The gradient is optimized to achieve the best possible separation of the target compound from other closely related metabolites.

Detection: A UV detector is commonly used to monitor the elution of compounds. The selection of the detection wavelength is based on the UV absorbance spectrum of this compound.

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the purity is assessed by analytical HPLC.

Final Purification: If necessary, a final purification step using a different column or a modified mobile phase can be performed to achieve the desired level of purity.

Table 3: Exemplar High-Resolution Chromatographic Parameters for Sesquiterpenoid Purification

| Parameter | Specification |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica gel (e.g., 5 µm particle size) |

| Column Dimensions | Semi-preparative (e.g., 10 x 250 mm) or Preparative (e.g., 20 x 250 mm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | Dependent on column dimensions (e.g., 4-20 mL/min) |

Investigating the Biosynthetic Pathways of 9alpha Hydroxymerulidial

Proposed Mechanistic Pathways for the Merulidial (B1202069) Carbon Skeleton Assembly

The formation of the merulidial carbon skeleton, a key intermediate in the biosynthesis of 9alpha-Hydroxymerulidial, is believed to originate from farnesyl pyrophosphate (FPP). FPP serves as a universal precursor for the synthesis of a vast array of sesquiterpenoids in fungi. The assembly of the merulidial scaffold is catalyzed by a specific sesquiterpene synthase (STS).

The proposed mechanism initiates with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a series of intramolecular cyclizations. A plausible pathway involves an initial 1,10-cyclization to form a 10-membered ring intermediate. Subsequent proton transfer and a second cyclization event between C2 and C6 would then generate the characteristic bicyclic core of the merulidial skeleton. The final step in the carbon skeleton assembly involves a deprotonation event to yield the stable merulidial molecule. The precise stereochemistry of the merulidial skeleton is dictated by the specific folding of the farnesyl cation within the active site of the STS.

Table 1: Key Steps in the Proposed Merulidial Carbon Skeleton Assembly

| Step | Description | Intermediate/Product |

| 1 | Ionization of Farnesyl Pyrophosphate (FPP) | Farnesyl cation |

| 2 | Intramolecular 1,10-cyclization | 10-membered ring intermediate |

| 3 | Proton transfer and 2,6-cyclization | Bicyclic carbocation |

| 4 | Deprotonation | Merulidial |

Enzymatic Steps and Key Biotransformations Leading to 9alpha-Hydroxylation

Following the formation of the merulidial carbon skeleton, a crucial hydroxylation step occurs at the C9 position to yield this compound. This biotransformation is catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are well-known for their role in the functionalization of a wide variety of secondary metabolites in fungi.

The enzymatic reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the 9th carbon of the merulidial scaffold. The reaction is highly regio- and stereospecific, resulting in the formation of the 9alpha-hydroxy group. This specificity is conferred by the precise orientation of the merulidial substrate within the active site of the CYP enzyme. The catalytic cycle of the CYP enzyme requires a redox partner, typically a cytochrome P450 reductase, which transfers electrons from NADPH to the heme center of the CYP, facilitating the activation of oxygen.

Table 2: Enzymatic Hydroxylation of Merulidial

| Enzyme Class | Substrate | Product | Key Transformation |

| Cytochrome P450 Monooxygenase | Merulidial | This compound | Regio- and stereospecific hydroxylation at the C9 position |

Application of Isotopic Labeling and Genetic Approaches for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound relies on a combination of advanced molecular and analytical techniques, including isotopic labeling and genetic approaches.

Isotopic Labeling: Feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or glucose, can be employed to trace the incorporation of these labels into the merulidial backbone. Analysis of the resulting labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can provide direct evidence for the origin of the carbon atoms and confirm the proposed cyclization mechanisms. For instance, feeding with [1-¹³C]- and [2-¹³C]-acetate would result in a specific labeling pattern in the final product, which can be compared with the predicted patterns based on the proposed biosynthetic pathway.

Genetic Approaches: The identification of the genes responsible for this compound biosynthesis is a key step in pathway elucidation. This is typically achieved by sequencing the genome of the producing organism, Merulius tremellosus, and searching for candidate genes encoding sesquiterpene synthases and cytochrome P450 monooxygenases. These genes are often found clustered together in a biosynthetic gene cluster (BGC).

Once a candidate BGC is identified, functional characterization of the genes can be performed through heterologous expression in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Expression of the candidate STS gene should result in the production of merulidial, while co-expression with the candidate CYP gene should yield this compound. Gene knockout or silencing experiments in the native producer can also be used to confirm the involvement of specific genes in the biosynthetic pathway.

Table 3: Techniques for Pathway Elucidation

| Technique | Application | Expected Outcome |

| Isotopic Labeling | Feeding with ¹³C-labeled precursors | Determination of carbon skeleton assembly and rearrangement pathways |

| Genome Mining | Identification of candidate biosynthetic genes | Discovery of the sesquiterpene synthase and cytochrome P450 monooxygenase genes |

| Heterologous Expression | Functional characterization of candidate genes | In vivo or in vitro production of merulidial and this compound |

| Gene Knockout/Silencing | Confirmation of gene function in the native organism | Abolishment or reduction of this compound production |

Identification and Characterization of Biosynthetic Enzymes Involved in this compound Production

The key enzymes in the biosynthesis of this compound are a sesquiterpene synthase (STS) and a cytochrome P450 monooxygenase (CYP).

Sesquiterpene Synthase (STS): The STS responsible for the formation of the merulidial skeleton would be a multi-domain protein that binds FPP and catalyzes the complex cyclization cascade. Characterization of this enzyme would involve its purification from the native organism or a heterologous host and subsequent in vitro assays with FPP as the substrate. The reaction products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of merulidial. Kinetic studies would provide insights into the enzyme's catalytic efficiency and substrate specificity.

Cytochrome P450 Monooxygenase (CYP): The CYP that hydroxylates merulidial at the 9alpha-position would be a heme-containing protein. Its characterization would involve heterologous expression, purification, and in vitro reconstitution with its redox partner. Assays with merulidial as the substrate would be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound. The regio- and stereospecificity of the hydroxylation would be confirmed by structural elucidation of the product using NMR spectroscopy.

The identification and characterization of these enzymes are fundamental to understanding the biosynthesis of this compound and for harnessing this pathway for synthetic biology applications.

Advanced Synthetic Methodologies for 9alpha Hydroxymerulidial and Its Analogs

Total Synthesis Approaches to 9alpha-Hydroxymerulidial

While a completed total synthesis of this compound has not been prominently reported in the literature, the synthetic approaches toward the broader class of protoilludane sesquiterpenes provide a roadmap for its potential synthesis. These strategies often focus on the efficient construction of the strained cyclobutane (B1203170) ring fused to a cyclopentane (B165970) and a cyclohexane (B81311) ring.

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance. Key strategies that could be employed include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or terpenes, to introduce the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key reactions, such as hydrogenations, epoxidations, or aldol (B89426) reactions.

Substrate Control: Exploiting the inherent stereochemistry of an advanced intermediate to direct the stereochemical outcome of subsequent transformations.

A critical challenge in the synthesis of this compound is the control of multiple stereocenters. For instance, the relative and absolute stereochemistry of the hydroxyl group at the C9 position and the stereocenters within the tricyclic core must be precisely controlled. This can be achieved through a carefully designed sequence of stereoselective reactions.

| Strategy | Description | Potential Application in this compound Synthesis |

| Asymmetric Diels-Alder Reaction | A powerful cycloaddition reaction to construct six-membered rings with high stereocontrol. | Formation of the cyclohexane ring with control over the fusion to the cyclopentane ring. |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols. | Introduction of a chiral epoxide that can be further elaborated to install the C9-hydroxyl group. |

| Evans Aldol Reaction | A diastereoselective aldol reaction using chiral oxazolidinone auxiliaries. | Creation of specific carbon-carbon bonds with control over the resulting stereocenters. |

A retrosynthetic analysis of the merulidial (B1202069) scaffold reveals several key disconnections that can guide the synthetic design. The protoilludane skeleton is biosynthesized from humulene (B1216466) through a series of cationic cyclizations. univie.ac.at Synthetic strategies often seek to mimic this pathway or employ other robust ring-forming reactions.

Retrosynthetic Analysis:

A plausible retrosynthetic analysis of a simplified merulidial core could involve the following disconnections:

[2+2] Cycloaddition: The cyclobutane ring is a prime target for disconnection. A [2+2] photocycloaddition between a cyclopentene (B43876) derivative and a suitable ketene (B1206846) or enone precursor is a common and effective strategy for forming this strained ring system. chemistryviews.org

Intramolecular Aldol or Michael Addition: The formation of the five- or six-membered rings can be envisioned through intramolecular cyclizations of a suitably functionalized acyclic or monocyclic precursor.

Ring-Closing Metathesis (RCM): For the construction of the six-membered ring, RCM of a diene precursor could be a viable approach.

Key Bond-Forming Reactions:

The construction of the merulidial scaffold relies on a toolbox of powerful bond-forming reactions. Some of the most critical reactions include:

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Stille couplings are instrumental in forming key carbon-carbon bonds, for example, in attaching side chains or in the formation of the cyclic framework.

Radical Cyclizations: Tin-mediated or transition-metal-catalyzed radical cyclizations can be employed to form the five- and six-membered rings.

Diels-Alder Cycloaddition: This pericyclic reaction is a powerful tool for the construction of the cyclohexane ring with excellent stereocontrol. chemistryviews.org

Paterno-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane, which can be further transformed into the cyclobutane ring.

The choice of a specific synthetic route will depend on the availability of starting materials, the desired efficiency, and the ability to control the stereochemistry at each step.

Semi-synthetic Transformations and Derivatization Strategies for this compound

Semi-synthesis, the chemical modification of a natural product, is a valuable tool for generating analogs with improved biological activity or for probing structure-activity relationships (SAR). While specific semi-synthetic studies on this compound are not widely reported, general strategies for the derivatization of complex natural products can be considered.

The functional groups present in this compound, such as the hydroxyl group and the aldehyde, are amenable to a variety of chemical transformations.

Potential Derivatization Strategies:

| Functional Group | Potential Reactions | Purpose of Derivatization |

| Hydroxyl Group (C9-OH) | Esterification, Etherification, Oxidation | Investigate the importance of the hydroxyl group for biological activity; improve pharmacokinetic properties. |

| Aldehyde Group | Reduction to alcohol, Oxidation to carboxylic acid, Wittig reaction, Reductive amination | Explore the role of the aldehyde in biological interactions; create analogs with different electronic and steric properties. |

| Alkene Moieties | Epoxidation, Dihydroxylation, Hydrogenation | Modify the overall shape and polarity of the molecule; investigate the role of unsaturation in bioactivity. |

These semi-synthetic modifications can lead to the creation of a library of this compound analogs. The biological evaluation of these derivatives can provide valuable insights into the pharmacophore of this natural product and guide the design of new therapeutic agents. The development of efficient and selective derivatization methods is a key area of research in the field of natural product chemistry.

Molecular Mechanisms of Action and Cellular Target Identification for 9alpha Hydroxymerulidial

Cellular Responses and Phenotypic Effects Induced by 9alpha-Hydroxymerulidial in Research Models

No research models describing the cellular responses or phenotypic effects induced by this compound could be located.

Development of Cell-Based Assays for Mechanistic Investigations

The initial step in characterizing a new compound like this compound would involve the design and implementation of a variety of cell-based assays. These assays are fundamental in elucidating the compound's mechanism of action. Researchers would typically develop assays to assess a range of cellular processes, including but not limited to:

Cell Viability and Proliferation Assays: To determine the compound's effect on cell survival and growth.

Apoptosis and Necrosis Assays: To investigate if the compound induces programmed cell death or cellular damage.

Signal Transduction Pathway Analysis: To identify specific signaling cascades that are modulated by the compound.

Target Engagement Assays: To confirm direct interaction with a putative cellular target.

The development of these assays is a critical prerequisite for any meaningful investigation into a compound's biological activity. However, at present, there are no published methodologies or specific assay protocols tailored to the investigation of this compound.

In vitro Biological Activity Profiling in Specific Cellular Systems

Following the establishment of robust cell-based assays, the next logical step is to conduct comprehensive in vitro biological activity profiling. This involves testing the compound across a panel of different cell lines, representing various tissue types and disease models, to understand its spectrum of activity and potential therapeutic applications.

This profiling would aim to generate critical data on:

Potency and Efficacy: Determining the concentration at which the compound elicits a biological response and the maximum effect it can produce.

Selectivity: Assessing whether the compound affects a specific cell type or pathway, which is crucial for minimizing off-target effects.

Mechanism of Action Confirmation: Using specific cellular systems to validate hypotheses generated from initial screening assays.

Detailed research findings from such in vitro profiling are essential for guiding further preclinical development. The absence of any such published data for this compound means that its biological effects and potential cellular targets remain speculative.

Structure Activity Relationship Sar and Computational Studies of 9alpha Hydroxymerulidial

Rational Design and Synthesis of 9alpha-Hydroxymerulidial Analogs for SAR Probing

The exploration of the structure-activity relationship (SAR) of this compound, a sesquiterpenoid dialdehyde (B1249045), is contingent upon the rational design and synthesis of a diverse array of its analogs. This strategic approach allows for a systematic investigation into the molecular features crucial for its biological activity. The core principle of rational design involves the targeted modification of specific functional groups and structural motifs within the parent molecule to probe their influence on its biological efficacy.

For this compound, key areas for structural modification would include the alpha-hydroxyl group, the two aldehyde functionalities, and the tricyclic carbon skeleton. The synthesis of analogs would aim to explore the significance of these features. For instance, the hydroxyl group could be subjected to esterification or etherification to assess the impact of its hydrogen-bonding capability. The aldehyde groups, being reactive centers, could be reduced to alcohols or oxidized to carboxylic acids to determine their necessity for the observed bioactivity. Furthermore, modifications to the carbocyclic framework could provide insights into the steric requirements for target interaction.

The synthetic routes to these analogs would likely involve multi-step sequences, potentially starting from a common intermediate to ensure efficiency. Each newly synthesized analog would undergo rigorous purification and characterization using modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity. Subsequent biological evaluation of these analogs would generate the data required to construct a comprehensive SAR profile. This iterative cycle of design, synthesis, and biological testing is fundamental to elucidating the pharmacophore of this compound and guiding the development of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for correlating the biological activity of a series of compounds with their physicochemical properties. frontiersin.org In the context of this compound, a QSAR study would commence with the compilation of a dataset comprising a series of its derivatives and their corresponding experimentally determined biological activities. For each derivative, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode various aspects of a molecule's structure, including its electronic, steric, and hydrophobic characteristics.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that links the molecular descriptors to the biological activity. A statistically robust QSAR model can serve as a predictive tool, enabling the estimation of the biological activity of novel, yet-to-be-synthesized this compound derivatives. For example, a QSAR model might reveal that specific values for descriptors related to molecular volume and electronic charge distribution are critical for high activity. The predictive power of a QSAR model is heavily reliant on the quality, diversity, and size of the training set of compounds. A well-validated QSAR model can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Chemosystematic and Ecological Roles of 9alpha Hydroxymerulidial

Utility of 9alpha-Hydroxymerulidial as a Chemotaxonomic Marker in Fungal Systematics

Chemotaxonomy, the classification of organisms based on their chemical constituents, has proven to be a valuable tool in mycology, complementing traditional morphological and molecular methods. Secondary metabolites, such as sesquiterpenoids, are often species-specific or characteristic of particular fungal lineages, making them useful chemical markers.

The potential of this compound as a chemotaxonomic marker is intrinsically linked to the distribution of its parent compound, merulidial (B1202069), and other related derivatives within the fungal kingdom. Merulidial, an isolactarane sesquiterpenoid, has been notably isolated from fungi of the genus Stereum, a member of the Basidiomycota. The presence of a specific hydroxylation pattern, such as that found in this compound, could represent a further layer of chemotaxonomic resolution.

The biosynthesis of sesquiterpenoids involves a series of enzymatic reactions, including cyclizations and subsequent oxidations. The specific enzymes responsible for these transformations are genetically encoded and can vary between different fungal species and even strains. Therefore, the ability to produce this compound is likely restricted to fungi possessing the specific hydroxylase enzyme capable of introducing a hydroxyl group at the 9-alpha position of the merulidial skeleton.

The consistent production of this compound, alongside a specific profile of other sesquiterpenoids, within a particular fungal group could serve as a distinguishing characteristic. For instance, if its presence is confirmed to be consistent within a specific clade of Stereum or related genera, it could aid in resolving taxonomic ambiguities at the species or subspecies level.

To fully realize the chemotaxonomic potential of this compound, further research is necessary to map its distribution across a wide range of fungal taxa. This would involve the chemical analysis of various fungal extracts and the correlation of these chemical profiles with molecular phylogenetic data.

Table 1: Distribution of Merulidial and Related Sesquiterpenoids in Fungi

| Fungal Genus | Compound Class | Specific Compounds | Taxonomic Significance |

| Stereum | Isolactarane Sesquiterpenoids | Merulidial, Stereumins | Potentially characteristic of the genus, with specific derivatives offering species-level resolution. |

| Lactarius | Lactarane Sesquiterpenoids | Lactaroviolin, Lactaronecatorin | Important markers for distinguishing species and sections within the genus. |

| Trichoderma | Trichothecene Sesquiterpenoids | Trichodermin, Harzianum A | Used to differentiate between species and assess toxigenic potential. |

| Armillaria | Protoilludane Sesquiterpenoids | Armillaridin, Melleolides | Useful for the chemotaxonomic characterization of this genus of plant pathogens. |

This table is interactive and can be sorted by column.

Investigating the Ecological Significance and Functions of this compound in Fungal Environments

The production of a diverse array of secondary metabolites by fungi is not a random process; these compounds play crucial roles in the survival and interaction of fungi within their complex ecosystems. Fungal sesquiterpenoids are known to be involved in a variety of ecological functions, including defense, communication, and competition. nih.govnih.govmdpi.com

Given that many fungal sesquiterpenoids exhibit antimicrobial and antifungal properties, it is plausible that this compound serves a defensive function. researchgate.net Fungi are in constant competition with other microorganisms, including bacteria and other fungi, for resources and space. The production of compounds that inhibit the growth of competitors would provide a significant ecological advantage. The hydroxylation at the 9-alpha position could potentially modify the biological activity of the parent molecule, merulidial, possibly enhancing its potency or altering its spectrum of activity against other microbes.

Furthermore, fungal secondary metabolites can act as deterrents to fungivores, the organisms that feed on fungi. The bitter taste or toxicity of certain sesquiterpenoids can discourage grazing by insects, nematodes, and other small animals, thereby protecting the fungal mycelium and reproductive structures. nih.govnih.gov this compound may contribute to the chemical defense arsenal (B13267) of the producing fungus, reducing predation pressure.

Volatile sesquiterpenoids can also function as signaling molecules, mediating interactions between different organisms. mdpi.comcabidigitallibrary.org While it is not yet known if this compound is volatile, many related compounds are, and they can influence the behavior of insects, attract symbiotic partners, or act as airborne allelopathic agents against competing plants. mdpi.com

The ecological role of this compound is likely multifaceted and dependent on the specific environmental context of the producing fungus. Detailed studies involving bioassays against competing microbes and fungivores, as well as investigations into its potential signaling properties, are needed to fully elucidate its functions in fungal environments.

Table 2: Known Ecological Roles of Fungal Sesquiterpenoids

| Sesquiterpenoid Class | Example Compound | Producing Fungi | Ecological Function |

| Isolactaranes | Merulidial | Stereum spp. | Antifungal, antibacterial, potential defense against competitors. |

| Trichothecenes | Deoxynivalenol | Fusarium spp. | Mycotoxin, defense against insect herbivores, virulence factor in plant pathogenesis. |

| Protoilludanes | Illudin S | Omphalotus spp. | Antifungal, cytotoxic, defense against fungivory. |

| Caryophyllene | β-Caryophyllene | Various fungi | Volatile signaling molecule, antimicrobial, potential role in plant-fungus interactions. mdpi.com |

This table is interactive and can be sorted by column.

Future Research Directions and Emerging Paradigms for 9alpha Hydroxymerulidial Research

Exploration of Undiscovered Biosynthetic Capabilities and Gene Cluster Mining

The biosynthetic pathway of 9alpha-Hydroxymerulidial remains uncharted territory. Basidiomycetes are known to possess a rich and diverse array of sesquiterpene synthase genes, often far exceeding those found in other fungal classes like ascomycetes, suggesting a vast, untapped reservoir of chemical diversity. nih.gov Future research should prioritize the sequencing of the Phlebia tremellosa genome to identify the biosynthetic gene cluster (BGC) responsible for producing the merulidial (B1202069) scaffold.

Key research objectives in this area include:

Genome Sequencing and Bioinformatic Analysis: Whole-genome sequencing of P. tremellosa is the foundational step. Subsequent bioinformatic analysis using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can predict BGCs. nih.govnih.gov Researchers would specifically search for clusters containing a sesquiterpene synthase (STS) gene, as this enzyme catalyzes the cyclization of the C15 precursor farnesyl pyrophosphate (FPP) into the initial carbon skeleton. researchgate.netescholarship.org

Identification of Modifying Enzymes: The BGC for this compound is expected to contain not only an STS but also genes encoding tailoring enzymes. A cytochrome P450 monooxygenase is a prime candidate for catalyzing the stereospecific hydroxylation at the 9-alpha position. The cluster may also contain oxidoreductases responsible for the formation of the two aldehyde groups present in the parent molecule, merulidial.

Heterologous Expression and Pathway Elucidation: Once the putative BGC is identified, its functionality can be confirmed through heterologous expression in a suitable host, such as Aspergillus oryzae or Ustilago maydis. nih.gov By expressing the STS gene alone and in combination with the candidate tailoring enzymes, the precise biosynthetic steps and the function of each enzyme can be elucidated. This approach can also be used to produce larger quantities of this compound and its biosynthetic intermediates for further study.

Activation of Silent Clusters: Many fungal BGCs are "silent" under standard laboratory conditions. nih.gov Applying strategies such as co-culturing P. tremellosa with other microbes, manipulating culture media with chemical elicitors, or using epigenetic modifiers could activate cryptic pathways, potentially leading to the discovery of novel merulidial analogs or other unique sesquiterpenoids. nih.gov

| Step | Methodology | Objective | Key Enabling Technologies |

|---|---|---|---|

| 1 | Genome Sequencing | Obtain the complete genetic blueprint of Phlebia tremellosa. | Next-Generation Sequencing (NGS) platforms (e.g., Illumina, PacBio) |

| 2 | Bioinformatic Mining | Identify putative sesquiterpenoid BGCs. | antiSMASH, BiG-SCAPE, Fungal Sesquiterpene Synthase HMMs |

| 3 | Gene Knockout | Confirm the involvement of the candidate BGC in merulidial biosynthesis. | CRISPR/Cas9 gene editing |

| 4 | Heterologous Expression | Reconstitute the biosynthetic pathway in a host organism to confirm enzyme function and improve production. | Yeast or fungal expression systems (e.g., S. cerevisiae, A. oryzae) |

Advanced Methodologies for Novel Molecular Target Discovery

Identifying the cellular targets of this compound is crucial to understanding its mechanism of action and evaluating its therapeutic potential. While its biological activity is not yet well-defined, its classification as a sesquiterpenoid suggests it may possess interesting properties, as many compounds in this class exhibit anticancer, anti-inflammatory, or antimicrobial effects. Advanced, unbiased screening methods are needed to pinpoint its molecular binding partners.

Potential methodologies include:

Phenotypic Screening: High-content screening using diverse cell lines can reveal the compound's effects on cellular morphology, proliferation, and specific signaling pathways. This can provide initial clues about its general mode of action.

Affinity-Based Proteomics: This powerful approach involves immobilizing this compound on a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding. The binding of this compound to a target protein will typically alter its melting temperature, allowing for target identification in a native cellular context.

Network Pharmacology: This computational approach can predict potential targets by analyzing the relationships between the compound's structure and known drug-target interaction networks. nih.gov While predictive, it can help prioritize experimental validation.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The structural complexity of this compound presents a significant challenge for chemical synthesis. However, developing a robust synthetic route is essential for producing sufficient quantities for research and for creating analogs to probe structure-activity relationships (SAR). Future work should focus on developing a convergent and stereocontrolled total synthesis.

Strategic synthetic goals should encompass:

Modular and Convergent Synthesis: A retrosynthetic analysis that breaks the molecule into smaller, more manageable fragments that can be synthesized independently and then coupled together would be most efficient. nih.gov This modularity facilitates the synthesis of diverse analogs by simply modifying one of the fragments.

Asymmetric Catalysis: Establishing the multiple stereocenters of the molecule with high fidelity will require the use of modern asymmetric catalysis to ensure the synthesis of the correct enantiomer.

Late-Stage Functionalization: Developing methods to modify the core merulidial scaffold in the final steps of the synthesis (late-stage functionalization) would provide rapid access to a library of analogs. This could involve, for example, selective C-H activation to introduce new functional groups at various positions.

Combinatorial Biosynthesis: By expressing the merulidial BGC in a heterologous host, it may be possible to feed the system precursor analogs to generate novel, "unnatural" natural products through combinatorial biosynthesis.

| Synthetic Challenge | Potential Strategy | Rationale |

|---|---|---|

| Stereocontrol | Chiral pool synthesis, asymmetric catalysis (e.g., Sharpless epoxidation, Noyori reduction) | Ensures precise 3D arrangement of atoms, critical for biological activity. |

| Ring System Construction | Intramolecular Diels-Alder reaction, ring-closing metathesis (RCM) | Efficiently builds the complex polycyclic core of the molecule. |

| Analog Synthesis | Convergent synthesis with late-stage functionalization | Allows for rapid generation of a diverse library of related compounds for SAR studies. |

Strategic Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. nih.gov Developing this compound into a chemical probe could transform it from a mere curiosity into a valuable tool for biomedical research. This requires the synthesis of a derivative that retains its biological activity while incorporating a reporter tag or a reactive handle.

The development process would involve:

SAR-Guided Design: First, SAR studies using synthetic analogs (from section 8.3) are needed to identify positions on the molecule where modifications can be made without abolishing its binding affinity for its target. The 9alpha-hydroxy group itself could be a potential site for modification.

Synthesis of Tagged Probes: A minimally disruptive linker arm would be attached to a non-critical position on the molecule. At the end of this linker, a functional handle for "click chemistry," such as a terminal alkyne or an azide, would be installed. nih.gov

Target Identification and Validation: The alkyne- or azide-tagged probe can be introduced into cells. After it binds to its target(s), a corresponding azide- or alkyne-modified reporter tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging) can be covalently attached via a copper-catalyzed click reaction. nih.gov This allows for the isolation and identification (via mass spectrometry) or visualization (via fluorescence microscopy) of the target proteins, providing direct evidence of the molecular interaction in a biological system.

By pursuing these integrated research directions, the scientific community can systematically unravel the mysteries of this compound, from its genetic origins to its cellular function, and potentially harness its unique properties for future applications in medicine and biology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9alpha-Hydroxymerulidial, and how are they validated experimentally?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Merulius species) followed by chromatographic isolation. Validation requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment via HPLC with UV-Vis or diode array detection is critical .

- Experimental Design : Include negative controls (e.g., solvent-only extracts) and replicate experiments to rule out contamination. For novel synthetic routes, compare spectral data with literature benchmarks .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix effects. Validate methods using spike-and-recovery experiments at varying concentrations (e.g., 0.1–100 ng/mL) to assess accuracy and precision .

- Data Interpretation : Use calibration curves with ≥5 points and R² > 0.98. Report limits of detection (LOD) and quantification (LOQ) to contextualize sensitivity .

Q. What is the current understanding of this compound’s biological activity, and how are these studies designed?

- Methodological Answer : In vitro assays (e.g., cytotoxicity, enzyme inhibition) require dose-response curves (e.g., 1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity). For in vivo studies, use rodent models with ethical approval and standardized protocols (e.g., OECD guidelines) .

- Key Metrics : Report IC₅₀ values, selectivity indices, and statistical significance (p < 0.05 via ANOVA or t-tests). Address batch-to-batch variability by testing multiple compound isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies using ≥95% pure compound) and meta-analyses to quantify heterogeneity (I² statistic). Replicate conflicting experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .

- Example Contradiction : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced inflammation models. Design head-to-head comparisons using both models .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

- Methodological Answer : Use CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., NF-κB pathway genes) in cell lines. Combine with proteomics (e.g., SILAC labeling) to identify binding partners. Include time-course experiments to distinguish primary vs. secondary effects .

- Data Validation : Confirm findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity, siRNA knockdowns) .

Q. How can researchers optimize the isolation of this compound from natural sources to improve yield and scalability?

- Methodological Answer : Employ design-of-experiments (DoE) approaches, varying parameters like extraction solvent (e.g., ethyl acetate vs. methanol), pH, and temperature. Use response surface methodology (RSM) to identify optimal conditions .

- Scalability : Pilot-scale fermentation (e.g., 10 L bioreactors) with real-time monitoring of oxygen uptake and metabolite profiling ensures reproducibility. Compare yields to bench-scale (e.g., 1 L) results .

Tables for Methodological Reference

Guidelines for Rigorous Research

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound synergize with standard chemotherapeutics?" .

- Ethical Compliance : Document IRB approval for animal studies and adhere to ARRIVE guidelines for reporting .

- Reproducibility : Publish raw data and detailed protocols in supplementary materials (e.g., fermentation conditions, HPLC gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.